Cas no 708225-07-4 (ethyl (1,3-dioxaindan-5-yl)carbamoylformate)

ethyl (1,3-dioxaindan-5-yl)carbamoylformate structure
708225-07-4 structure
商品名:ethyl (1,3-dioxaindan-5-yl)carbamoylformate
CAS番号:708225-07-4
MF:C11H11NO5
メガワット:237.209
MDL:MFCD04046013
CID:3080150
PubChem ID:2171518

ethyl (1,3-dioxaindan-5-yl)carbamoylformate 化学的及び物理的性質

名前と識別子

    • N-Benzo[1,3]dioxol-5-yl-oxalamic acid ethyl ester
    • ethyl (1,3-dioxaindan-5-yl)carbamoylformate
    • STK159502
    • EN300-237552
    • MLS000528952
    • ethyl [(2h-1,3-benzodioxol-5-yl)carbamoyl]formate
    • 708225-07-4
    • AKOS000343510
    • SMR000121427
    • ethyl [(1,3-dioxaindan-5-yl)carbamoyl]formate
    • ethyl (1,3-benzodioxol-5-ylamino)(oxo)acetate
    • CHEMBL1349605
    • HMS2319G10
    • ethyl 2-(1,3-benzodioxol-5-ylamino)-2-oxoacetate
    • ethyl(1,3-benzodioxol-5-ylamino)(oxo)acetate
    • MDL: MFCD04046013
    • インチ: InChI=1S/C11H11NO5/c1-2-15-11(14)10(13)12-7-3-4-8-9(5-7)17-6-16-8/h3-5H,2,6H2,1H3,(H,12,13)
    • InChIKey: DUSMJVDYLPHSKA-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 237.06372245Da
  • どういたいしつりょう: 237.06372245Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 306
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 73.9Ų

ethyl (1,3-dioxaindan-5-yl)carbamoylformate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-237552-0.25g
ethyl [(1,3-dioxaindan-5-yl)carbamoyl]formate
708225-07-4 95%
0.25g
$381.0 2024-06-19
Enamine
EN300-237552-10.0g
ethyl [(1,3-dioxaindan-5-yl)carbamoyl]formate
708225-07-4 95%
10.0g
$1778.0 2024-06-19
Enamine
EN300-237552-1g
ethyl [(1,3-dioxaindan-5-yl)carbamoyl]formate
708225-07-4
1g
$414.0 2023-09-15
Enamine
EN300-237552-5g
ethyl [(1,3-dioxaindan-5-yl)carbamoyl]formate
708225-07-4
5g
$1199.0 2023-09-15
Enamine
EN300-237552-2.5g
ethyl [(1,3-dioxaindan-5-yl)carbamoyl]formate
708225-07-4 95%
2.5g
$810.0 2024-06-19
Enamine
EN300-237552-0.5g
ethyl [(1,3-dioxaindan-5-yl)carbamoyl]formate
708225-07-4 95%
0.5g
$397.0 2024-06-19
Enamine
EN300-237552-5.0g
ethyl [(1,3-dioxaindan-5-yl)carbamoyl]formate
708225-07-4 95%
5.0g
$1199.0 2024-06-19
Enamine
EN300-237552-0.1g
ethyl [(1,3-dioxaindan-5-yl)carbamoyl]formate
708225-07-4 95%
0.1g
$364.0 2024-06-19
Enamine
EN300-237552-1.0g
ethyl [(1,3-dioxaindan-5-yl)carbamoyl]formate
708225-07-4 95%
1.0g
$414.0 2024-06-19
Enamine
EN300-237552-0.05g
ethyl [(1,3-dioxaindan-5-yl)carbamoyl]formate
708225-07-4 95%
0.05g
$348.0 2024-06-19

ethyl (1,3-dioxaindan-5-yl)carbamoylformate 関連文献

ethyl (1,3-dioxaindan-5-yl)carbamoylformateに関する追加情報

Introduction to Ethyl (1,3-dioxaindan-5-yl)carbamoylformate (CAS No 708225-07-4)

Ethyl (1,3-dioxaindan-5-yl)carbamoylformate, a compound with the chemical identifier CAS No 708225-07-4, represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in various scientific domains. The molecular structure of ethyl (1,3-dioxaindan-5-yl)carbamoylformate incorporates a dioxaindan core, which is a heterocyclic aromatic system known for its stability and reactivity. This core is further functionalized with a carbamoylformate group, enhancing its utility in synthetic chemistry and drug development.

The dioxaindan moiety is particularly noteworthy for its ability to participate in diverse chemical reactions, making it a valuable scaffold for the design of novel compounds. In recent years, there has been a growing interest in dioxaindan derivatives due to their potential biological activities. For instance, studies have demonstrated that certain dioxaindan-based compounds exhibit inhibitory effects on specific enzymes and receptors, which are implicated in various diseases. This has spurred research into optimizing the structure-activity relationships of these molecules to develop more effective therapeutic agents.

One of the most compelling aspects of ethyl (1,3-dioxaindan-5-yl)carbamoylformate is its versatility in synthetic applications. The presence of the carbamoylformate group allows for further derivatization, enabling chemists to tailor the compound for specific purposes. This flexibility has been exploited in the development of new synthetic routes and methodologies. For example, researchers have utilized this compound as an intermediate in the synthesis of more complex molecules, demonstrating its importance in constructing intricate chemical frameworks.

Recent advancements in computational chemistry have further highlighted the significance of ethyl (1,3-dioxaindan-5-yl)carbamoylformate. Molecular modeling studies have provided insights into its interactions with biological targets, helping to predict and optimize its pharmacological properties. These computational approaches have been particularly useful in identifying potential drug candidates and understanding their mechanisms of action. The integration of experimental data with computational predictions has led to more informed decision-making in drug discovery programs.

The pharmaceutical industry has been particularly keen on exploring the therapeutic potential of dioxaindan derivatives. Preclinical studies have shown that certain analogs of this class exhibit promising activities against a range of diseases, including inflammatory disorders and neurological conditions. The carbamoylformate group in ethyl (1,3-dioxaindan-5-yl)carbamoylformate is believed to contribute to these effects by modulating specific biological pathways. This has prompted further investigation into how modifications at this site can enhance efficacy and reduce side effects.

In addition to its pharmaceutical applications, ethyl (1,3-dioxaindan-5-yl)carbamoylformate has found utility in materials science and industrial chemistry. Its unique structural features make it a valuable building block for designing novel materials with specific properties. For instance, researchers have explored its use in creating polymers and coatings that exhibit enhanced durability and functionality. These applications underscore the broad impact of this compound across multiple scientific disciplines.

The synthesis of ethyl (1,3-dioxaindan-5-yl)carbamoylformate involves multi-step processes that require precise control over reaction conditions. Advances in synthetic methodologies have made it possible to produce this compound with high yield and purity. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been particularly effective in constructing the desired molecular framework. These improvements have not only streamlined the production process but also opened up new avenues for further chemical exploration.

The environmental impact of synthesizing and using ethyl (1,3-dioxaindan-5-yl)carbamoylformate is another area of growing interest. Researchers are increasingly focusing on developing greener synthetic routes that minimize waste and reduce energy consumption. Sustainable chemistry principles are being applied to optimize processes for producing this compound while maintaining high efficiency and yield. These efforts align with broader goals within the chemical industry to promote environmentally responsible practices.

In conclusion, ethyl (1,3-dioxaindan-5-yl)carbamoylformate represents a fascinating compound with diverse applications across science and industry. Its unique structural features and functional properties make it a valuable tool for researchers working in pharmaceuticals, materials science, and synthetic chemistry. As our understanding of its potential continues to grow, it is likely that we will see even more innovative uses emerge from this versatile molecule.

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